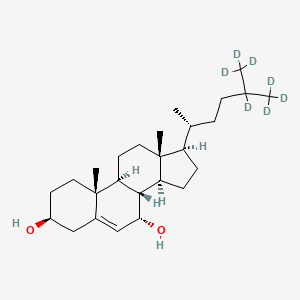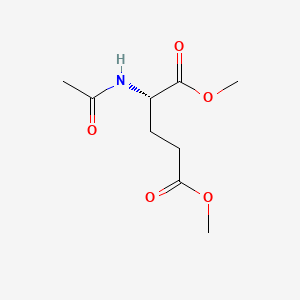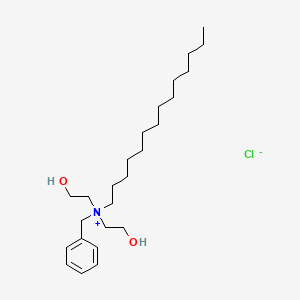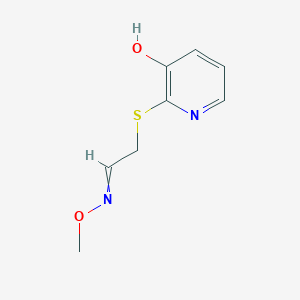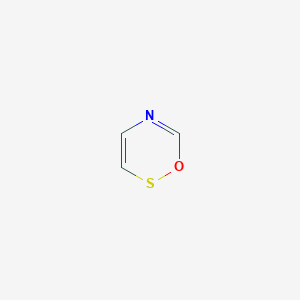
1,2,5-Oxathiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxathiazine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Oxathiazine can be synthesized through several methods. One common approach involves the reaction of sulfamate esters with transition metal catalysts. For instance, the treatment of alcohols with sulfamoyl chloride produces sulfamate esters, which can then undergo cyclization to form this compound . Another method involves the reaction between sulfur trioxide and alkenes in the presence of trifluoroacetic acid and 1,2-dichloroethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Oxathiazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxathiazine dioxides.
Reduction: Reduction reactions can convert oxathiazine derivatives into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the oxathiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxathiazine dioxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
1,2,5-Oxathiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Oxathiazine derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: Oxathiazine derivatives are used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,5-oxathiazine derivatives involves various molecular targets and pathways. For instance, the compound GP-2250, a this compound derivative, has been shown to inhibit hypoxia-inducible factor-1α, AKT, and mammalian target of rapamycin (mTOR) activation and expression . This inhibition leads to reduced glycolysis and ATP synthesis in cancer cells, contributing to its antineoplastic effects.
Comparison with Similar Compounds
1,2,5-Oxathiazine can be compared with other similar heterocyclic compounds, such as:
1,2,4-Oxadiazine: Known for its stability and applications in medicinal chemistry.
1,2,3-Oxathiazine: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
290-61-9 |
|---|---|
Molecular Formula |
C3H3NOS |
Molecular Weight |
101.13 g/mol |
IUPAC Name |
1,2,5-oxathiazine |
InChI |
InChI=1S/C3H3NOS/c1-2-6-5-3-4-1/h1-3H |
InChI Key |
WTPCCFHCHCMJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSOC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


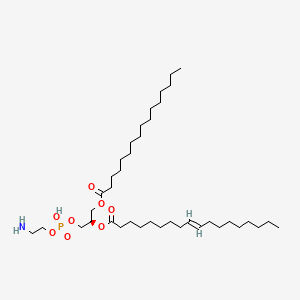
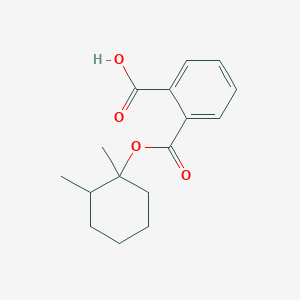
![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
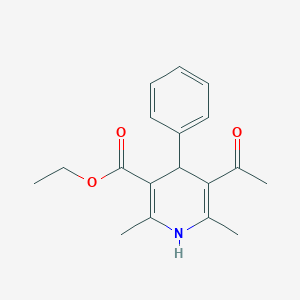
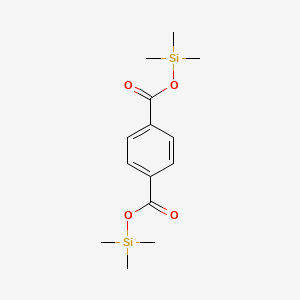
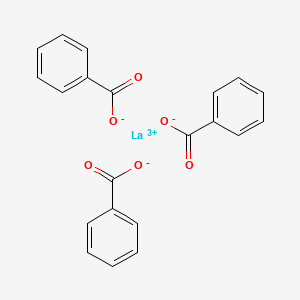
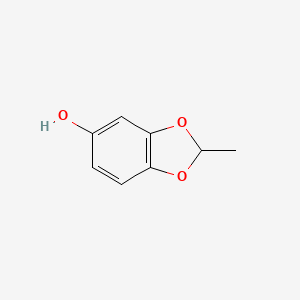

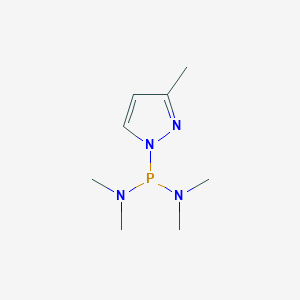
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
